![molecular formula C18H11FN4OS B13369060 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)
6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the triazole moiety.
Reduction: Reduction reactions may target the triazole ring or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, triazolothiadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound may exhibit similar activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, compounds of this class are often explored for their potential as drug candidates. They may interact with various biological targets, including enzymes and receptors, to exert their effects.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolothiadiazoles: Other compounds in this class with different substituents.
Benzofuran Derivatives: Compounds with variations in the benzofuran ring.
Fluorophenyl Compounds: Molecules with different functional groups attached to the fluorophenyl ring.
Uniqueness
The uniqueness of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H11FN4OS |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11FN4OS/c1-10-13-7-2-3-8-14(13)24-15(10)16-20-21-18-23(16)22-17(25-18)11-5-4-6-12(19)9-11/h2-9H,1H3 |
Clé InChI |
RVIDFYHOKKPJNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13368983.png)
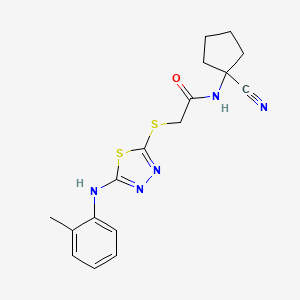

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369008.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)
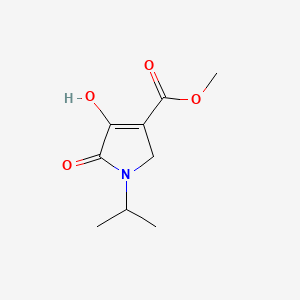
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)
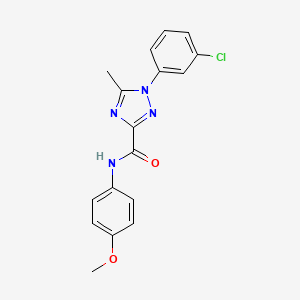
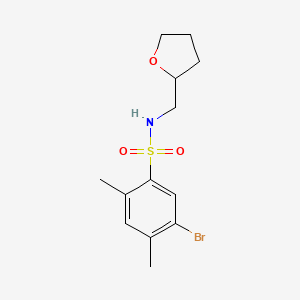
![3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13369046.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369047.png)
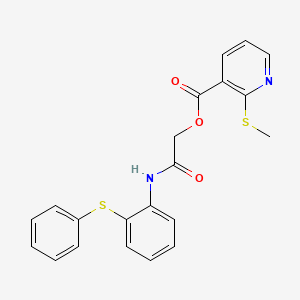
![3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369068.png)
![3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)
